molecular formula C18H13BrN2OS B4925929 2-(4-bromobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

2-(4-bromobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No. B4925929
M. Wt: 385.3 g/mol
InChI Key: DZYZHTODLBVXKI-SXGWCWSVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one, also known as BBZI, is a heterocyclic compound that has been the focus of scientific research due to its potential therapeutic applications. BBZI belongs to the benzimidazole family and has a thiazole ring fused to it. The compound has been found to exhibit a range of biological activities, including anticancer, antimicrobial, and antiviral properties.

Mechanism of Action

The mechanism of action of 2-(4-bromobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is not fully understood. However, it has been proposed that the compound may act by inhibiting the activity of certain enzymes involved in cancer cell proliferation and viral replication. 2-(4-bromobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(4-bromobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been found to exhibit a range of biochemical and physiological effects. The compound has been found to inhibit the activity of certain enzymes involved in cancer cell proliferation, such as topoisomerase II and protein kinase C. 2-(4-bromobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has also been found to induce the expression of certain genes involved in apoptosis, such as p53 and Bax. Additionally, 2-(4-bromobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been found to exhibit antiviral activity by inhibiting the replication of the HIV and HSV viruses.

Advantages and Limitations for Lab Experiments

2-(4-bromobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has several advantages for lab experiments. The compound is relatively easy to synthesize and can be obtained in high yields. Additionally, 2-(4-bromobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one exhibits a range of biological activities, making it a versatile compound for studying various biological processes. However, 2-(4-bromobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one also has some limitations for lab experiments. The compound is relatively unstable and can degrade over time, making it difficult to store for long periods. Additionally, 2-(4-bromobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one can be toxic at high concentrations, requiring careful handling and disposal.

Future Directions

There are several future directions for research on 2-(4-bromobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one. One potential direction is to further investigate the mechanism of action of the compound. Understanding how 2-(4-bromobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one inhibits cancer cell proliferation and viral replication could lead to the development of more effective therapies. Another potential direction is to investigate the potential of 2-(4-bromobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one as a drug candidate for the treatment of cancer and viral infections. Finally, further research is needed to fully understand the advantages and limitations of 2-(4-bromobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one for lab experiments, as well as its potential for use in clinical settings.

Synthesis Methods

The synthesis of 2-(4-bromobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves the reaction of 4-bromobenzaldehyde with 2-amino-6,7-dimethylbenzimidazole in the presence of thioacetic acid. The reaction proceeds through a condensation reaction, followed by cyclization to form the thiazole ring. The resulting compound is then purified by recrystallization and characterized by spectroscopic methods.

Scientific Research Applications

2-(4-bromobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been the focus of scientific research due to its potential therapeutic applications. The compound has been found to exhibit anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer. 2-(4-bromobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has also been found to exhibit antimicrobial activity against a range of bacterial and fungal pathogens. Additionally, 2-(4-bromobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been found to exhibit antiviral activity against the human immunodeficiency virus (HIV) and the herpes simplex virus (HSV).

properties

IUPAC Name

(2Z)-2-[(4-bromophenyl)methylidene]-6,7-dimethyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2OS/c1-10-7-14-15(8-11(10)2)21-17(22)16(23-18(21)20-14)9-12-3-5-13(19)6-4-12/h3-9H,1-2H3/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZYZHTODLBVXKI-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N3C(=O)C(=CC4=CC=C(C=C4)Br)SC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)N3C(=O)/C(=C/C4=CC=C(C=C4)Br)/SC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-[(4-bromophenyl)methylidene]-6,7-dimethyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one

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